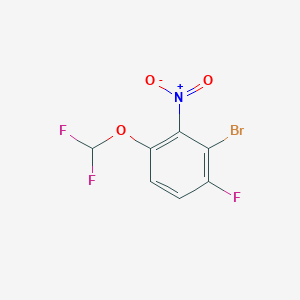
1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It belongs to the class of nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. This compound is notable for its unique combination of bromine, fluorine, and difluoromethoxy substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of 3-difluoromethoxy-6-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions .
Industrial production methods may involve more efficient catalytic processes to ensure high yields and purity. For example, palladium-catalyzed direct arylation reactions have been explored for the synthesis of polyfluoroalkoxy-substituted bromobenzenes, which can be adapted for the production of this compound .
Chemical Reactions Analysis
1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The nitro group and halogen atoms make the benzene ring less reactive towards electrophilic substitution, but reactions such as nitration or sulfonation can still occur under strong conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as bromine or nitro groups, which participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-Bromo-3-difluoromethoxy-6-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluorobenzene: Lacks the difluoromethoxy and nitro groups, making it less reactive in certain chemical reactions.
1-Bromo-3-(difluoromethoxy)benzene:
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: Contains a methyl group instead of the difluoromethoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1-(difluoromethoxy)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3(9)1-2-4(15-7(10)11)6(5)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWTXJGBBZEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















